molecular formula C13H10BrNO B1268624 3-bromo-N-phenylbenzamide CAS No. 63710-33-8

3-bromo-N-phenylbenzamide

Cat. No. B1268624
CAS RN: 63710-33-8
M. Wt: 276.13 g/mol
InChI Key: SAGPZJDZARMYKP-UHFFFAOYSA-N
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Description

3-bromo-N-phenylbenzamide is a compound that likely shares characteristics with other brominated aromatic amides, such as participation in various chemical reactions, potential for forming cocrystals, and exhibiting specific physical and chemical properties. The analysis of closely related compounds, like bromobenzamides and their derivatives, provides a basis for understanding the behaviors and applications of 3-bromo-N-phenylbenzamide.

Synthesis Analysis

Synthesis approaches for brominated aromatic compounds often involve direct bromination reactions, cross-coupling reactions, or functionalization of existing aromatic structures. A study on the practical synthesis of 2-fluoro-4-bromobiphenyl highlights methodologies that could be adaptable for synthesizing 3-bromo-N-phenylbenzamide, emphasizing the importance of selecting appropriate conditions to achieve targeted substitution patterns and functional group retention (Qiu et al., 2009).

Scientific Research Applications

Photosynthetic Inhibition

3-bromo-N-phenylbenzamide derivatives have been studied for their ability to inhibit photosynthetic electron transport (PET). Compounds like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have shown PET inhibitory efficiency, with their activity dependent on compound lipophilicity and the electronic properties of substituents. They interact with chlorophyll a and amino acids in photosystem 2, indicating a potential use in studying or manipulating photosynthetic processes (Kráľová et al., 2013).

Antiviral Activity

N-phenylbenzamide derivatives, including variants of 3-bromo-N-phenylbenzamide, have been synthesized and found to have significant antiviral activities. For instance, certain derivatives were active against Enterovirus 71 strains at low micromolar concentrations, indicating their potential as lead compounds for antiviral drug development (Ji et al., 2013).

Organic Synthesis Applications

3-bromo-N-phenylbenzamide and its derivatives are used in organic synthesis. They can be employed in palladium-catalysed regioselective direct arylation of heteroarenes. This has been demonstrated in the successful arylation of thiazoles, thiophenes, furans, and pyrroles, highlighting their utility in complex organic synthesis processes (Chen et al., 2013).

Antidiabetic Potential

Derivatives of 3-bromo-N-phenylbenzamide have been examined for their potential antidiabetic effects. Compounds like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) showed promise in activating peroxisome proliferator-activated receptor (PPAR)-α/γ, leading to improved glucose and lipid metabolism in diabetic models (Jung et al., 2017).

Crystal Structure and Chemical Properties

Studies on the crystal structures of N-phenylbenzamide derivatives, including 3-bromo variants, provide insights into their chemical properties. Understanding these structural aspects is crucial for their application in chemical synthesis and drug design (Suchetan et al., 2016).

Antimicrobial Activities

Recent studies have shown that N-phenylbenzamides, including brominated versions, possess significant antimicrobial properties. They have been tested against bacteria and fungi, showing potential as topical antibacterial and antifungal agents (Sulistyowaty et al., 2023).

Safety And Hazards

3-bromo-N-phenylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear suitable personal protective equipment .

properties

IUPAC Name

3-bromo-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGPZJDZARMYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357461
Record name 3-bromo-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-phenylbenzamide

CAS RN

63710-33-8
Record name 3-bromo-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Bae, D Nayak, A Ray, A Mustaev… - Proceedings of the …, 2015 - National Acad Sciences
… CBR703-Br was synthesized as described for 4-bromo-N-phenylbenzamidoxime (50) substituting 3-bromo-N-phenylbenzamide for 4-bromo-N-phenylbenzamide. CBR9379S was …
Number of citations: 37 www.pnas.org
TA Kunkle - 2018 - scholarworks.iupui.edu
The Centers for Disease Control (CDC) and World Health Organizations (WHO) have highlighted six species of highly drug-resistant bacteria, commonly termed the ESKAPE pathogens…
Number of citations: 2 scholarworks.iupui.edu
Y Wu, L Guo, Y Liu, J Xiang, J Jiang - RSC advances, 2021 - pubs.rsc.org
Amides are prevalent in nature and valuable functional compounds in agrochemical, pharmaceutical, and materials industries. In this work, we developed a selective and mild method …
Number of citations: 7 pubs.rsc.org
S Kumar, R Vanjari, T Guntreddi, KN Singh - RSC advances, 2015 - pubs.rsc.org
An efficient and mild oxidative amidation of aldehydes by means of acetanilides as amine components has been developed for the first time using copper catalysis. The approach is …
Number of citations: 3 pubs.rsc.org

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